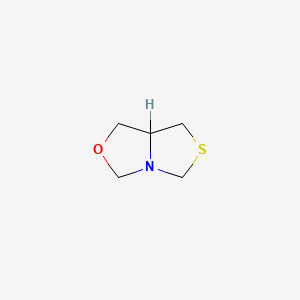

Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole

Description

Properties

CAS No. |

66223-40-3 |

|---|---|

Molecular Formula |

C5H9NOS |

Molecular Weight |

131.20 g/mol |

IUPAC Name |

3,5,7,7a-tetrahydro-1H-[1,3]thiazolo[3,4-c][1,3]oxazole |

InChI |

InChI=1S/C5H9NOS/c1-5-2-8-4-6(5)3-7-1/h5H,1-4H2 |

InChI Key |

NIWQNVNAIJTMCP-UHFFFAOYSA-N |

Canonical SMILES |

C1C2CSCN2CO1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a thiazole derivative with an oxazole precursor in the presence of a suitable catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Chemical Reactions Involving Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole

This compound participates in various chemical reactions typical of heterocycles. These reactions often require specific conditions such as temperature control and the presence of appropriate catalysts to facilitate desired transformations. Some common reactions include:

-

Nucleophilic Substitution : The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group on the ring.

-

Electrophilic Addition : Electrophilic addition reactions can occur, particularly at the double bonds within the ring system.

-

Cyclization Reactions : Further cyclization reactions can be performed to create more complex heterocyclic structures.

Reaction Conditions and Catalysts

The efficiency and selectivity of reactions involving this compound can be significantly improved by using appropriate catalysts and controlling reaction conditions. For instance, transition metal catalysts like palladium or copper are often used to facilitate cross-coupling reactions or cyclizations.

Spectroscopic Analysis

Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are crucial for identifying and characterizing the structure of this compound and its derivatives. These techniques provide detailed information about the molecular geometry and electronic environment within the compound.

Data Table: Comparison of Heterocyclic Compounds

Scientific Research Applications

Biological Activities

Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole derivatives exhibit a range of biological activities that make them valuable in drug discovery. Research has shown that these compounds can possess:

- Antimicrobial Properties : Several studies highlight the effectiveness of thiazole and oxazole derivatives against various bacterial and fungal strains. For example, derivatives containing the thiazole moiety have demonstrated significant antibacterial activity against resistant strains .

- Anticancer Activity : The thiazolo-oxazole framework has been explored for its anticancer properties. Compounds derived from this structure have been tested for their ability to inhibit tumor growth and induce apoptosis in cancer cell lines .

- Anti-inflammatory Effects : Some studies indicate that these compounds can modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases .

Synthetic Methodologies

The synthesis of this compound typically involves various approaches that enhance yield and purity. Notable methods include:

- One-Pot Reactions : Recent advancements in synthetic chemistry have led to the development of one-pot methods that streamline the synthesis of thiazolo-oxazole derivatives. These methods often utilize microwave irradiation or ultrasound to improve reaction times and yields .

- Multi-Step Synthesis : Traditional multi-step synthetic routes remain prevalent, allowing for the precise modification of functional groups on the thiazole and oxazole rings. These methods often involve cyclization reactions that form the heterocyclic structure efficiently .

Therapeutic Applications

The therapeutic potential of this compound is being actively researched across various disciplines:

- Drug Development : The compound's structural features are being explored for the design of new drugs targeting specific diseases such as cancer and infectious diseases. Its ability to interact with biological targets makes it a candidate for further pharmacological studies .

- Material Science : Beyond medicinal applications, derivatives of this compound are being investigated for their properties in materials science. They may serve as precursors for polymers or other materials with unique electronic or optical properties .

Case Studies

Several case studies exemplify the applications of this compound:

Mechanism of Action

The mechanism of action of Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Table 1: Structural Comparison of Fused Heterocycles

Table 2: Thermodynamic Stability of Conformers (ΔG in kcal/mol)

| Compound | Most Stable Conformer ΔG | Relative Abundance (%) |

|---|---|---|

| 3-Ethyldihydro-1H-thiazolo-oxazol-1-one | -7.1 | 85 |

| 3-Phenyldihydro-1H-thiazolo-oxazol-1-one | -8.9 | 92 |

| 3-Propylidene-1,3-thiazolidin-3-ium-4-carboxylic acid | -6.2 | 78 |

Data derived from DFT calculations

Biological Activity

Dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic effects. The focus is on synthesizing and evaluating this compound's biological activity through various studies.

Chemical Structure and Synthesis

This compound belongs to a class of heterocyclic compounds that combine thiazole and oxazole moieties. The synthesis typically involves cyclization reactions using appropriate precursors such as hydrazines and thioketones. Various synthetic routes have been explored to optimize yield and purity.

Biological Activities

Antimicrobial Activity

Several studies have reported the antimicrobial properties of thiazole derivatives. This compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, in vitro tests showed effective inhibition against strains like Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL depending on the substituents present on the thiazole ring .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. In cell line studies, it demonstrated antiproliferative effects against various cancer types, including breast and lung cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase. Notably, some derivatives showed IC50 values in the nanomolar range, indicating potent activity .

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways. In animal models of inflammation, it significantly reduced edema and inflammatory markers such as TNF-alpha and IL-6. These findings suggest its potential use in treating inflammatory diseases .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by various structural modifications. Substituents on the thiazole ring can enhance lipophilicity and bioavailability. For example:

| Substituent | Effect on Activity | Reference |

|---|---|---|

| Methyl | Increased antibacterial activity | |

| Halogen | Enhanced anticancer potency | |

| Hydroxyl | Improved anti-inflammatory effects |

Case Studies

Case Study 1: Antimicrobial Evaluation

In a comparative study of various thiazole derivatives including this compound, it was found that compounds with electron-withdrawing groups exhibited stronger antibacterial activity than those with electron-donating groups. This study highlighted the importance of electronic effects in designing more effective antimicrobial agents .

Case Study 2: Anticancer Mechanisms

A recent study investigated the mechanism of action of this compound in breast cancer cell lines. The compound was shown to activate caspase pathways leading to apoptosis while inhibiting proliferation signals mediated by ERK/MAPK pathways . This dual mechanism underscores its potential as a therapeutic agent in oncology.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the dihydro-1H-(1,3)thiazolo(3,4-c)(1,3)oxazole scaffold?

- The scaffold can be synthesized via condensation reactions involving α-amino acids (e.g., L-cysteine) and dialdehydes (e.g., succindialdehyde). A robust approach involves in situ generation of succindialdehyde from 2,5-dimethoxytetrahydrofuran under acidic conditions, followed by cyclization with L-cysteine to yield tricyclic derivatives. This method achieves high yields (81%) and retains stereochemical integrity . Alternative routes include modified protocols for thiazolo-oxazole derivatives using aldehydes, thioglycolic acid, and heterocyclic precursors .

Q. How can spectroscopic techniques (NMR, IR) be optimized to characterize this compound derivatives?

- NMR : Utilize 2D experiments (e.g., NOESY, COSY) to resolve stereochemistry. For example, NOE correlations between H-3 and H-5 protons confirm cis-orientation in tricyclic derivatives, while trans relationships are inferred from the absence of specific NOE effects .

- IR : Focus on absorption bands for thiazole (C-S stretch, ~650–750 cm⁻¹) and oxazole (C-O-C stretch, ~950–1250 cm⁻¹) rings to confirm scaffold formation .

Q. What are common reaction pathways for functionalizing the thiazolo-oxazole core?

- The core undergoes electrophilic substitution at sulfur or nitrogen atoms. For example, alkylation at the thiazole sulfur or cycloaddition reactions (e.g., 1,3-dipolar additions) to introduce substituents. Carboxylic acid derivatives can be synthesized via oxidation of thiazole side chains .

Advanced Research Questions

Q. How can computational methods resolve stereochemical ambiguities in this compound derivatives?

- Quantum-chemistry calculations (e.g., DFT) can model dihedral angles and energy-minimized conformers to assign configurations. For instance, comparing calculated NMR chemical shifts (using software like Gaussian) with experimental data validates stereochemical assignments (e.g., R/S configurations at C3 and C7a) .

Q. What strategies address contradictions in crystallographic data for thiazolo-oxazole derivatives?

- Use SHELXL for high-resolution refinement, particularly for handling twinned data or partial disorder. For ambiguous electron density, iterative refinement with restraints (e.g., SIMU/DELU in SHELX) improves model accuracy. Cross-validation with spectroscopic data (e.g., NMR-derived distances) resolves discrepancies .

Q. How can the environmental impact of this compound derivatives be assessed during development?

- Apply screening-level models (e.g., USEtox) to estimate release rates and aquatic toxicity. Key parameters include logP (hydrophobicity) and biodegradation half-lives. For example, derivatives with logP < 3 (indicative of moderate hydrophilicity) may exhibit lower bioaccumulation potential, as seen in analogs with similar structures .

Q. What experimental designs optimize the antimicrobial activity of thiazolo-oxazole derivatives?

- Structure-activity relationship (SAR) studies should focus on substituents at the 5-oxo and 1-thioxo positions. For example, electron-withdrawing groups (e.g., -NO₂) at the 5-oxo position enhance activity against Gram-positive bacteria. Minimum inhibitory concentration (MIC) assays combined with molecular docking (e.g., AutoDock) identify binding modes to targets like DNA gyrase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.